

Toxicological comparison of Basic Brown 16 and Basic Brown 17

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Compound of Interest

Compound Name: Basic brown 16

Cat. No.: B008369

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A Toxicological Showdown: Basic Brown 16 vs. Basic Brown 17

In the realm of cosmetic hair dyes, the safety of ingredients is paramount. This guide provides a detailed toxicological comparison of two commonly used non-oxidative hair dyes, **Basic Brown 16** and Basic Brown 17. The following analysis, based on comprehensive safety assessments, is intended for researchers, scientists, and drug development professionals to facilitate an informed understanding of their relative safety profiles.

Executive Summary

Both **Basic Brown 16** and Basic Brown 17 have been subject to extensive toxicological evaluation. Basic Brown 17 is generally considered safe for use in non-oxidative hair dye formulations up to a maximum concentration of 2.0%, with its primary concern being a potential for skin sensitization. In contrast, the European Union's Scientific Committee on Consumer Safety (SCCS) has raised concerns about **Basic Brown 16**, citing evidence for its potential mutagenicity, and therefore does not consider it safe for use in non-oxidative hair dye formulations.

Comparative Toxicological Data

The following tables summarize the key toxicological endpoints for **Basic Brown 16** and Basic Brown 17, providing a clear comparison of their reported effects.

Toxicological Endpoint	Basic Brown 16	Basic Brown 17
Acute Oral Toxicity (LD50)	Between 2 and 4 g/kg bw in rats[1]	> 5000 mg/kg bw in mice; between 8000 and 16,000 mg/kg bw in rats[2][3]
Acute Dermal Toxicity (LD50)	No data available	> 2000 mg/kg bw in rats[2][4]
Skin Irritation	Not irritating to rabbit skin[1][5]	Non-irritating in rats and rabbits[2][3]
Eye Irritation	Showed irritant potential to the rabbit eye[1][5]	Showed some irritant potential to the rabbit eye[6][7]
Skin Sensitization	Moderate skin sensitizer[5][8]	Negative in skin sensitization tests, though a potential cannot be excluded[4][6]
Genotoxicity/Mutagenicity	Weight of evidence indicates potential for mutagenicity[9][10]	Induced gene mutations in bacteria, but not in mammalian cells in vitro. Mixed results in other in vitro tests[3][6].
Carcinogenicity	No data available	No carcinogenicity studies found[2][4]
Dermal Absorption	1.42% of the applied dose (range 0.58% to 2.91%)[8]	Very low; below detection limits in some studies[2][4]

Experimental Protocols

Detailed methodologies for the key toxicological assessments are outlined below.

In Vitro Mammalian Cell Gene Mutation Test (for Basic Brown 17):

This assay is typically performed using a bacterial reverse mutation assay (Ames test) and a mammalian cell gene mutation test (e.g., Mouse Lymphoma Assay). For the Ames test, various strains of *Salmonella typhimurium* and *Escherichia coli* are exposed to the test substance with and without metabolic activation (S9 mix). An increase in the number of revertant colonies compared to the control indicates a mutagenic potential. For the mammalian cell gene mutation

test, cultured mammalian cells (e.g., L5178Y mouse lymphoma cells) are exposed to the test substance, and mutations at a specific gene locus are measured.

Skin Irritation Test (for both):

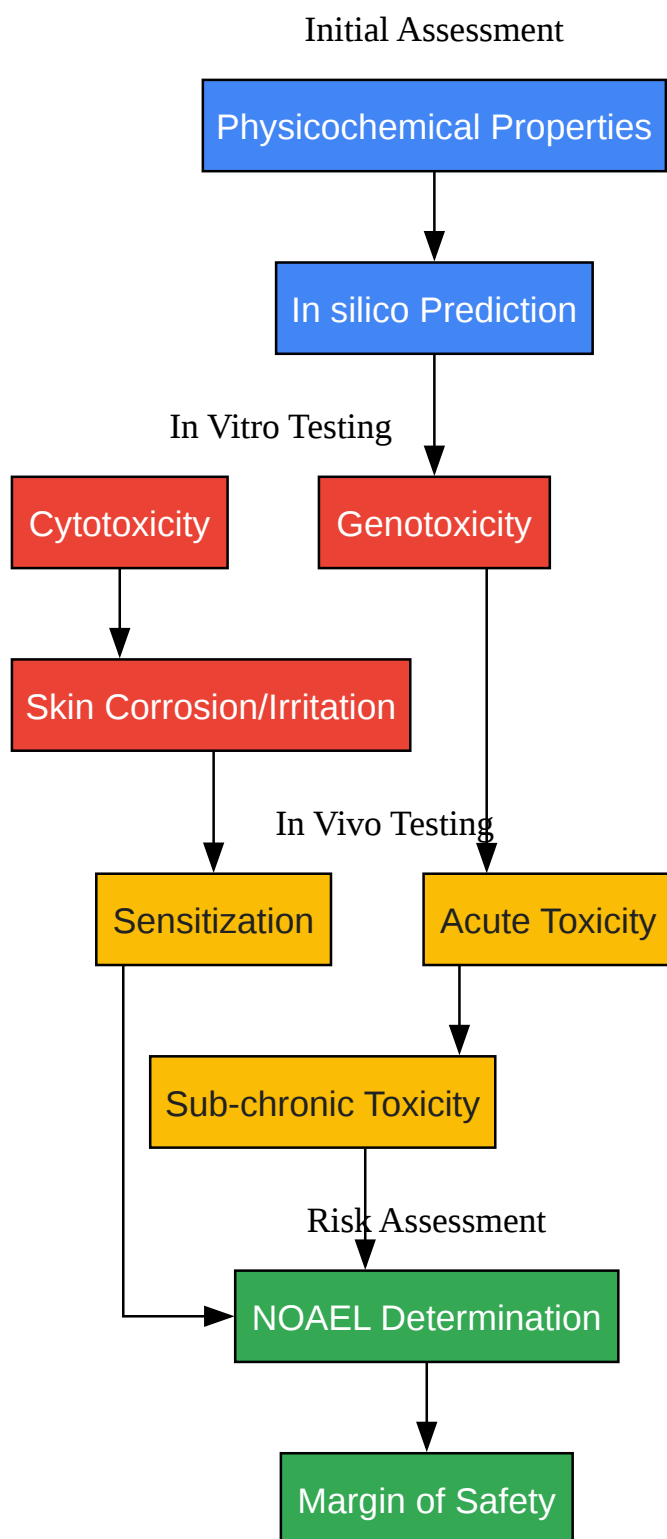
The potential for skin irritation is typically assessed using the Draize test in albino rabbits. A specified amount of the test substance is applied to a small patch of shaved skin and covered with a gauze patch. The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals after application and patch removal. The severity of the reactions is scored to determine the irritation potential.

Local Lymph Node Assay (LLNA) for Skin Sensitization (for both):

The LLNA is a method for identifying potential skin sensitizers. The test substance is applied to the dorsal surface of the ears of mice for several consecutive days. The proliferation of lymphocytes in the draining auricular lymph nodes is then measured, typically by the incorporation of radioactive thymidine. A stimulation index is calculated by comparing the proliferation in treated animals to that in control animals.

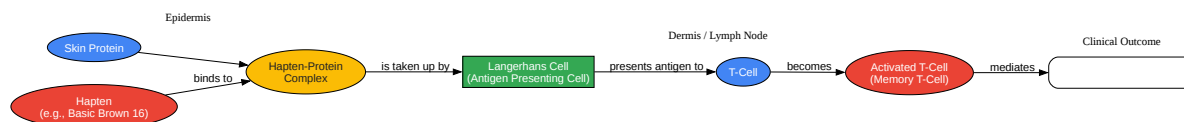
Visualizing Toxicological Assessment

The following diagrams illustrate the general workflow of a toxicological assessment and a conceptual signaling pathway for skin sensitization.



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Caption: General workflow for toxicological assessment of a chemical substance.



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Caption: Simplified signaling pathway for skin sensitization by a hapten.

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